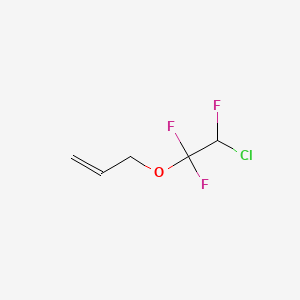

Allyl 2-chloro-1,1,2-trifluoroethyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-1,1,2-trifluoroethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF3O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOLBKNVOPIGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380914 | |

| Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-44-9 | |

| Record name | Allyl 2-chloro-1,1,2-trifluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl 2-chloro-1,1,2-trifluoroethyl ether

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Allyl 2-chloro-1,1,2-trifluoroethyl ether, with CAS Number 380-44-9, is a halogenated ether that presents a unique combination of reactive functional groups: an allyl moiety susceptible to a variety of transformations and a chloro-trifluoroethyl group that imparts distinct electronic and steric properties. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on established organic chemistry principles, and an exploration of its potential reactivity, applications, and safety considerations. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in leveraging the unique characteristics of this fluorinated building block.

Introduction: The Significance of Fluorinated Ethers in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated ethers, in particular, have emerged as a privileged class of compounds, finding applications as anesthetics, battery electrolytes, and functional motifs in pharmaceuticals and agrochemicals.

This compound is a structurally intriguing molecule that combines the reactivity of an allyl group with the electronic influence of a chloro- and trifluoro-substituted ethyl moiety. The allyl group serves as a versatile handle for a wide range of chemical transformations, including epoxidation, dihydroxylation, and cross-coupling reactions. The halogenated ethyl group, on the other hand, is expected to modulate the ether's reactivity and physical properties, potentially leading to novel applications.

This guide aims to provide a detailed technical overview of this compound, consolidating available data and providing expert insights into its synthesis and potential utility.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 380-44-9 | [1][2] |

| Molecular Formula | C₅H₆ClF₃O | [1][2] |

| Molecular Weight | 174.55 g/mol | [1][2] |

| Appearance | Predicted to be a colorless liquid | General knowledge |

| Boiling Point | 109.2 °C at 760 mmHg | [2] |

| Density | 1.25 g/mL | [3] |

| Refractive Index | 1.369 | [3] |

| Purity (typical) | 95-97% | [4][5] |

| InChI | InChI=1S/C5H6ClF3O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | [6] |

| SMILES | C=CCOC(F)(F)C(F)Cl | [2] |

Synthesis of this compound: A Representative Protocol

-

Route A: Reaction of sodium allyloxide with 1,2-dichloro-1,1,2-trifluoroethane.

-

Route B: Reaction of sodium 2-chloro-1,1,2-trifluoroethoxide with allyl bromide.

Route B is generally preferred as allyl bromide is a more reactive alkylating agent than the sterically hindered and electronically deactivated 1,2-dichloro-1,1,2-trifluoroethane. The following is a detailed, representative experimental protocol for the synthesis of this compound via Route B.

Reaction Scheme:

A representative Williamson ether synthesis for the target molecule.

Materials:

-

2-Chloro-1,1,2-trifluoroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Experimental Protocol:

-

Alkoxide Formation:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-chloro-1,1,2-trifluoroethanol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel with vigorous stirring. Caution: Hydrogen gas is evolved. Ensure proper ventilation and a safe setup.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-chloro-1,1,2-trifluoroethoxide.

-

-

Etherification:

-

Cool the reaction mixture back to 0 °C.

-

Add allyl bromide (1.2 equivalents) dropwise to the alkoxide solution.

-

After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Allyl group:

-

A multiplet in the region of δ 5.8-6.0 ppm corresponding to the methine proton (-CH=).

-

Two multiplets in the region of δ 5.2-5.4 ppm corresponding to the terminal vinyl protons (=CH₂).

-

A doublet of triplets in the region of δ 4.1-4.3 ppm corresponding to the methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

-

Chloro-trifluoroethyl group:

-

A doublet of doublets or a more complex multiplet in the region of δ 5.9-6.2 ppm corresponding to the proton on the carbon bearing the chlorine and fluorine atoms (-CHFCl). The coupling will be to the adjacent fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Allyl group:

-

A peak around δ 132-134 ppm for the methine carbon (-CH=).

-

A peak around δ 118-120 ppm for the terminal vinyl carbon (=CH₂).

-

A peak around δ 70-72 ppm for the methylene carbon adjacent to the ether oxygen (-O-CH₂-).

-

-

Chloro-trifluoroethyl group:

-

A quartet around δ 120-124 ppm (due to C-F coupling) for the trifluoromethyl carbon (-CF₃).

-

A doublet of quartets around δ 85-90 ppm (due to C-F and C-Cl coupling) for the carbon bearing the chlorine and fluorine atoms (-CHFCl).

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) at m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) in a roughly 3:1 ratio would be expected, although it may be of low intensity.

-

Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen). This would lead to fragments corresponding to the loss of an allyl radical (m/z 41) or a 2-chloro-1,1,2-trifluoroethyl radical.

-

Fragmentation of the allyl group would also be expected, leading to the characteristic allyl cation at m/z 41.

Infrared (IR) Spectroscopy:

-

C-H stretching: Peaks around 3080 cm⁻¹ (alkene C-H) and 2850-3000 cm⁻¹ (alkane C-H).

-

C=C stretching: A peak around 1645 cm⁻¹ for the allyl double bond.

-

C-O-C stretching: A strong, broad peak in the region of 1050-1150 cm⁻¹.

-

C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C-Cl stretching: A peak in the region of 600-800 cm⁻¹.

Workflow for the synthesis and characterization of the target molecule.

Reactivity and Potential Applications

The dual functionality of this compound makes it a potentially valuable building block in organic synthesis.

Reactivity of the Allyl Group: The double bond of the allyl group is susceptible to a wide array of electrophilic additions and other transformations, including:

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding epoxide.

-

Dihydroxylation: Reaction with osmium tetroxide or potassium permanganate to yield the diol.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

-

Hydroboration-Oxidation: Anti-Markovnikov addition of water to form the primary alcohol.

-

Heck and Suzuki Couplings: The allyl group can participate in palladium-catalyzed cross-coupling reactions.

Reactivity of the Chloro-trifluoroethyl Group: The presence of a chlorine atom suggests the possibility of nucleophilic substitution reactions. However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group and the fluorine atom on the same carbon will likely deactivate the C-Cl bond towards traditional Sₙ2 reactions. The reactivity at this center will be highly dependent on the reaction conditions and the nature of the nucleophile.

Potential Applications:

Given its structure, this compound could serve as a key intermediate in the synthesis of:

-

Pharmaceuticals: The introduction of the fluorinated ether moiety can enhance the metabolic stability and lipophilicity of drug candidates. The allyl group provides a convenient point of attachment for further molecular elaboration.

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated groups to improve their efficacy and environmental persistence. This molecule could be a precursor to novel agrochemicals.

-

Polymers and Materials: The allyl group can be polymerized or copolymerized to create functional polymers with unique properties conferred by the fluorinated side chain, such as low surface energy, chemical resistance, and thermal stability.

Safety and Handling

Detailed toxicological data for this compound is not publicly available. However, based on its structure and the properties of similar halogenated and fluorinated compounds, it should be handled with care in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are essential.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Skin Protection: A lab coat and appropriate clothing to prevent skin contact.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly sealed.

Toxicological Considerations:

-

Inhalation: Vapors may be irritating to the respiratory tract.

-

Skin and Eye Contact: May cause irritation upon contact.

-

Ingestion: The toxicity upon ingestion is unknown.

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a fluorinated building block with significant potential for applications in various fields of chemical research. Its unique combination of a reactive allyl group and a halogenated fluoroethyl moiety offers a versatile platform for the synthesis of complex and functionalized molecules. While detailed experimental data for this specific compound is limited in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles. As the demand for novel fluorinated compounds continues to grow, molecules like this compound are poised to play an increasingly important role in the development of new technologies and therapeutics.

References

-

Alachem Co., Ltd. 380-44-9 | this compound. [Link]

-

INDOFINE Chemical Company. This compound | 380-44-9. [Link]

-

National Analytical Corporation - Chemical Division. This compound 95% - Cas No: 380-44-9 at Best Price in Mumbai. [Link]

-

NIST. 2-Chloro-1,1,2-trifluoroethyl ethyl ether. [Link]

-

PubChem. 1,2-Dichloro-1,1,2-trifluoroethane. [Link]

-

IARC Publications. 2-CHLORO-1,1,1-TRIFLUOROETHANE. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]

-

Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]

-

Reddit. The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction?. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

Sources

- 1. 380-44-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound | 380-44-9 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 380-44-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound 95% - Cas No: 380-44-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | CAS: 380-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-Depth Technical Guide to Allyl 2-chloro-1,1,2-trifluoroethyl ether: Synthesis, Characterization, and Scientific Context

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Allyl 2-chloro-1,1,2-trifluoroethyl ether, a halogenated ether with potential applications in synthetic and medicinal chemistry. The document delineates a plausible and detailed synthetic protocol for its preparation via the Williamson ether synthesis, leveraging established chemical principles. A thorough analysis of its molecular structure is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) based on analogous compounds and established spectral correlations. Furthermore, this guide explores the compound's anticipated reactivity, key safety considerations, and the broader scientific context of fluorinated ethers in contemporary drug discovery and materials science.

Introduction and Scientific Context

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have led to the development of numerous successful pharmaceuticals and advanced materials. Within this landscape, fluorinated ethers represent a particularly valuable class of compounds, with applications ranging from potent inhalation anesthetics to stable electrolytes in high-performance batteries.

This compound (CAS No. 380-44-9) emerges as a molecule of interest at the intersection of several key structural motifs: a reactive allyl group, a versatile ether linkage, and a halogenated ethyl moiety.[1][2][3] This combination of functional groups suggests a rich chemical reactivity profile and potential utility as a building block in complex organic synthesis. This guide aims to provide a detailed technical resource for researchers, elucidating the synthesis, structural properties, and potential scientific applications of this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₅H₆ClF₃O and a molecular weight of 174.55 g/mol .[3] The molecule's structure, featuring both an electron-rich double bond and an electron-deficient, halogen-substituted ethyl group, suggests a unique electronic and steric profile that can influence its reactivity and interactions with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 380-44-9 | [1][2] |

| Molecular Formula | C₅H₆ClF₃O | [3] |

| Molecular Weight | 174.55 g/mol | [3] |

| Boiling Point | 109.2 °C (Predicted) | [1] |

| Purity (Typical) | 95% | [4] |

Synthesis of this compound

The most logical and established method for the synthesis of unsymmetrical ethers such as this compound is the Williamson ether synthesis.[5][6][7] This robust Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[5][6][7] For the target molecule, this can be achieved by reacting the sodium or potassium salt of 2-chloro-1,1,2-trifluoroethanol with an allyl halide, such as allyl bromide.

Synthesis of the Precursor: 2-chloro-1,1,2-trifluoroethanol

The key precursor, 2-chloro-1,1,2-trifluoroethanol, is not as readily available as its non-chlorinated analog, 2,2,2-trifluoroethanol. However, its synthesis can be envisioned through established fluorination and halogenation methodologies. One plausible route involves the controlled reduction of a suitable chlorinated and fluorinated carbonyl compound. A more direct industrial route involves the hydrolysis of 2-chloro-1,1,1-trifluoroethane, which can be performed under pressure at elevated temperatures.[8][9][10]

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a detailed, plausible procedure for the synthesis of this compound, based on the principles of the Williamson ether synthesis.[11][12]

Materials:

-

2-chloro-1,1,2-trifluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-chloro-1,1,2-trifluoroethanol (1.0 eq) to anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed. Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature for 1 hour to ensure complete formation of the sodium 2-chloro-1,1,2-trifluoroethoxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: A schematic of the Williamson ether synthesis workflow.

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of its structural components and comparison with analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the allyl and the 2-chloro-1,1,2-trifluoroethyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparative Data |

| -O-CH FCl | 5.8 - 6.2 | Doublet of doublets (dd) | The proton on the carbon bearing chlorine and fluorine will be significantly deshielded and coupled to the vicinal fluorine atoms. |

| -CH =CH₂ | 5.7 - 6.1 | Multiplet (ddt) | The internal vinylic proton will be coupled to the terminal vinylic protons and the allylic protons.[13][14] |

| -CH=CH ₂ (trans) | 5.2 - 5.4 | Multiplet (dq) | The terminal vinylic protons are diastereotopic and will show distinct chemical shifts and complex splitting.[13][14] |

| -CH=CH ₂ (cis) | 5.1 - 5.3 | Multiplet (dq) | The terminal vinylic protons are diastereotopic and will show distinct chemical shifts and complex splitting.[13][14] |

| -O-CH ₂-CH=CH₂ | 4.0 - 4.3 | Doublet of triplets (dt) | The allylic protons are adjacent to the ether oxygen, causing a downfield shift.[15][16] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the neighboring electronegative atoms (O, F, Cl) and the double bond.[17][18][19]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -O-C HFCl | 115 - 125 | Highly deshielded due to the attached O, F, and Cl atoms. |

| -O-CHFC F₂ | 118 - 128 (t) | Deshielded and split into a triplet by the two attached fluorine atoms. |

| -C H=CH₂ | 130 - 135 | Typical chemical shift for an internal sp² carbon. |

| -CH=C H₂ | 115 - 120 | Typical chemical shift for a terminal sp² carbon. |

| -O-C H₂-CH=CH₂ | 68 - 75 | Typical chemical shift for a carbon adjacent to an ether oxygen. |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two signals corresponding to the two different fluorine environments.[20][21][22]

Table 4: Predicted ¹⁹F NMR Chemical Shifts and Splitting Patterns

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |

| -O-CHF Cl | -70 to -90 | Doublet of doublets (dd) |

| -O-CHFCF ₂ | -120 to -140 | Doublet of triplets (dt) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=C, C-O, C-F, and C-Cl bonds.

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=C Stretch (alkene) | 1640 - 1680 |

| =C-H Stretch (alkene) | 3010 - 3095 |

| C-O Stretch (ether) | 1050 - 1150 |

| C-F Stretch | 1000 - 1400 (multiple strong bands) |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 174 and 176 (due to the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for ethers include α-cleavage and cleavage of the C-O bond.[23][24][25] The allyl group can also lead to the formation of a stable allyl cation (m/z 41).

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: Plausible fragmentation pathways in mass spectrometry.

Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

-

Allyl Group Reactivity: The allyl group can undergo a wide range of transformations, including addition reactions across the double bond, oxidation, and metal-catalyzed cross-coupling reactions.

-

Ether Linkage: The ether bond is generally stable but can be cleaved under strongly acidic conditions.

-

Halogenated Ethyl Group: The presence of chlorine and fluorine atoms influences the reactivity of the adjacent carbons and can serve as a handle for further functionalization.

In the context of drug development, the introduction of the 2-chloro-1,1,2-trifluoroethyl ether moiety could be explored to enhance the metabolic stability and lipophilicity of lead compounds, potentially improving their pharmacokinetic profiles.

Safety and Handling

Conclusion

This compound is a structurally interesting molecule with the potential for diverse applications in chemical synthesis. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, spectroscopic properties, and reactivity. While experimental validation of the presented data is necessary, this document serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential of this and related fluorinated ethers.

References

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

- Galli A, et al. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation.

-

The Williamson Ether Synthesis. Available from: [Link]

-

2,2,2-Trifluoroethanol. Wikipedia. Available from: [Link]

- Process for the preparation of 2,2,2-trifluoroethanol. Google Patents.

-

Hydrocarbons, Aliphatic and Halogenated. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]

- Trohalaki S, et al. Halogenated Aliphatic Toxicity QSARs Employing Metabolite Descriptors. J Chem Inf Comput Sci. 2004 May-Jun;44(3):1186-92.

-

Williamson Ether Synthesis. Available from: [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. Available from: [Link]

-

Williamson ether synthesis. Wikipedia. Available from: [Link]

-

380-44-9 | this compound. Alachem Co., Ltd. Available from: [Link]

-

The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. Available from: [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC - NIH. Available from: [Link]

- Process for preparation of 2,2,2-trifluoroethanol. Google Patents.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

-

2,2,2-Trifluoroethanol. chemeurope.com. Available from: [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available from: [Link]

-

Journal articles: 'Aliphatic compounds – Toxicology'. Grafiati. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

-

Table of Characteristic Proton NMR Shifts. Available from: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

-

Conformational and substituent effects in the F-19 spectra of C-7-C-10 straight-chain chlorofluoroalkanes. ResearchGate. Available from: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

-

Influence of aliphatic alcohols on the hepatic response to halogenated olefins. PMC - NIH. Available from: [Link]

-

Mass Spectrometry: Fragmentation Patterns. Scribd. Available from: [Link]

-

6.3: Characteristics of C-13 NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available from: [Link]

-

This compound | 380-44-9. INDOFINE Chemical Company. Available from: [Link]

-

This compound CAS NO.380-44-9. LookChem. Available from: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available from: [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. 2010 Apr 16;29(9):2176-2179.

-

2,2,2-Trifluoroethanol. LookChem. Available from: [Link]

-

Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove - University of Mississippi. Available from: [Link]

-

2-CHLORO-1,1,1-TRIFLUOROETHANE 1. Exposure Data 2. Studies of Cancer in Humans 3. Studies of Cancer in Experimental Animals. IARC Publications. Available from: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

NMR spectra of 2-Chloroethanol. YouTube. Available from: [Link]

- Process for producing 2,2,2-trifluoroethanol. Google Patents.

-

2,2,2-Trifluoroethanol. Grokipedia. Available from: [Link]

-

2-Chloro-1,1,2-trifluoroethyl methyl ether - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

This compound 95% - Cas No: 380-44-9 at Best Price in Mumbai. IndiaMART. Available from: [Link]

Sources

- 1. This compound | 380-44-9 | INDOFINE Chemical Company [indofinechemical.com]

- 2. 380-44-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound 95% - Cas No: 380-44-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 9. EP1426351B1 - Process for preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 10. US4489211A - Process for producing 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

- 13. Allyl ether(557-40-4) 1H NMR [m.chemicalbook.com]

- 14. compoundchem.com [compoundchem.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. egrove.olemiss.edu [egrove.olemiss.edu]

- 20. 19F [nmr.chem.ucsb.edu]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 23. scribd.com [scribd.com]

- 24. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 25. whitman.edu [whitman.edu]

- 26. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. iloencyclopaedia.org [iloencyclopaedia.org]

- 28. Halogenated aliphatic toxicity QSARs employing metabolite descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether

Introduction

Allyl 2-chloro-1,1,2-trifluoroethyl ether is a fluorinated ether with potential applications in the development of novel pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by the fluorine atoms.[1] This guide provides a detailed exploration of the primary synthetic pathway for this compound, focusing on the underlying chemical principles, experimental protocols, and critical process parameters. The content is tailored for researchers and professionals in organic synthesis and drug development.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[2][3] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide, forming an ether.[4][5] In this specific case, the reaction proceeds between the sodium salt of 2-chloro-1,1,2-trifluoroethanol and an allyl halide.

Reaction Mechanism and Rationale

The synthesis is a two-step process initiated by the deprotonation of 2-chloro-1,1,2-trifluoroethanol to form the corresponding alkoxide. This is followed by a bimolecular nucleophilic substitution (SN2) reaction with an allyl halide.[5][6]

-

Alkoxide Formation: 2-chloro-1,1,2-trifluoroethanol is treated with a strong base, typically sodium hydride (NaH) or a sodium alkoxide, to generate the highly nucleophilic sodium 2-chloro-1,1,2-trifluoroethoxide. The use of a strong base is crucial to ensure complete deprotonation of the alcohol.[6]

-

Nucleophilic Attack: The resulting alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of the allyl halide (e.g., allyl bromide or allyl chloride) in a concerted SN2 mechanism.[5] The halide ion is displaced as the leaving group, resulting in the formation of the desired ether and a sodium halide salt as a byproduct.

To enhance the reaction rate and efficiency, particularly when dealing with reactants in different phases, phase-transfer catalysis (PTC) can be employed.[1][7] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the allyl halide is dissolved, thereby accelerating the reaction.[8]

Visualizing the Synthesis Pathway

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. byjus.com [byjus.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Unveiling of Allyl 2-chloro-1,1,2-trifluoroethyl ether: A Predictive Technical Guide

Introduction

Allyl 2-chloro-1,1,2-trifluoroethyl ether, with the CAS registry number 380-44-9, is a halogenated ether of interest in various chemical research and development sectors. Its unique combination of an allyl functional group and a chloro-trifluoroethyl moiety suggests potential applications as a versatile chemical intermediate, a monomer for specialized polymers, or a fine chemical in the synthesis of complex organic molecules. A thorough understanding of its molecular structure and electronic properties is paramount for its effective utilization and for ensuring the quality and purity of its preparations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of such molecules.

Methodology: A Predictive Approach to Spectroscopic Analysis

The spectroscopic predictions presented herein are derived from a systematic analysis of the known spectral data of structurally related compounds. For the allyl group (-CH₂-CH=CH₂), experimental data from allyl ethyl ether is used as a primary reference. For the 2-chloro-1,1,2-trifluoroethyl moiety (-O-CF₂-CHFCl), spectral data from the anesthetic agents isoflurane (CF₃-CHCl-O-CHF₂) and enflurane (CHFCl-CF₂-O-CHF₂) provide invaluable insights into the expected NMR chemical shifts, coupling constants, and IR vibrational modes. This comparative analysis allows for a confident prediction of the spectral characteristics of the target molecule.

The following diagram illustrates the workflow for this predictive spectroscopic analysis:

Caption: Predictive Spectroscopic Analysis Workflow.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the allyl group and the single proton on the chloro-trifluoroethyl moiety.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 5.9 | ddt | 1H | -CH=CH₂ | The chemical shift and complex multiplicity are characteristic of the vinylic proton in an allyl group, influenced by cis, trans, and allylic couplings. |

| ~ 5.4 | dd | 1H | -CH=CH H (trans) | Typical chemical shift for a terminal vinylic proton, with coupling to the geminal and vicinal protons. |

| ~ 5.3 | dd | 1H | -CH=CHH (cis) | Similar to the trans proton but typically at a slightly higher field. |

| ~ 4.2 | d | 2H | -O-CH ₂-CH= | The allylic protons are deshielded by the adjacent ether oxygen and show coupling to the vinylic proton. |

| ~ 6.5 | dt | 1H | -CHFCl | The proton is significantly deshielded by the adjacent fluorine and chlorine atoms and the ether oxygen. It will appear as a doublet of triplets due to coupling with the geminal fluorine and the vicinal fluorine atoms. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the five distinct carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 134 | -C H=CH₂ | The sp² hybridized carbon of the allyl group. |

| ~ 118 | -CH=C H₂ | The terminal sp² hybridized carbon of the allyl group. |

| ~ 72 | -O-C H₂- | The allylic carbon is shifted downfield due to the ether oxygen. |

| ~ 120 (t) | -O-C F₂- | This carbon is significantly deshielded by the two attached fluorine atoms and will appear as a triplet due to one-bond C-F coupling. |

| ~ 90 (dt) | -C HFCl | This carbon is deshielded by the attached fluorine and chlorine atoms and will appear as a doublet of triplets due to one-bond C-F coupling and two-bond C-F coupling. |

¹⁹F NMR Spectroscopy

Fluorine NMR is crucial for characterizing the fluorinated portion of the molecule. The spectrum is predicted to show two distinct fluorine environments.

| Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Assignment | Rationale for Prediction |

| ~ -80 | d | -CF ₂- | The two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the vicinal proton. |

| ~ -140 | dt | -CHF Cl | This fluorine will be a doublet of triplets due to coupling with the geminal proton and the vicinal fluorine atoms. |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | =C-H (vinylic) |

| 3000-2850 | C-H stretch | C-H (allylic) |

| 1645 | C=C stretch | Alkene |

| 1250-1050 | C-O stretch | Ether |

| 1150-1000 | C-F stretch | Fluoroalkane |

| 800-600 | C-Cl stretch | Chloroalkane |

The C-F stretching region is expected to be complex and show multiple strong absorptions due to the presence of three fluorine atoms in different environments.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 174.55 (calculated for C₅H₆ClF₃O). The isotopic pattern of the molecular ion and fragment ions containing chlorine will show a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

Predicted Fragmentation Pathway:

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

While experimental data for the target compound is not presented, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire the spectrum with a fluorine-observe pulse sequence. A very wide spectral width may be necessary due to the large chemical shift range of fluorine.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 30-300).

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. By leveraging data from structurally similar compounds, we have established a robust set of expected NMR, IR, and MS data. This information serves as a valuable resource for the identification and characterization of this compound in research and industrial settings. The presented protocols for data acquisition offer a standardized approach for the experimental verification of these predictions. As a senior application scientist, I am confident that this guide will empower researchers to confidently work with and understand the molecular properties of this intriguing halogenated ether.

References

"Allyl 2-chloro-1,1,2-trifluoroethyl ether" reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of Allyl 2-chloro-1,1,2-trifluoroethyl ether

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 380-44-9) is a halogenated ether whose structural complexity suggests a nuanced chemical behavior.[1][2] This molecule merges the distinct functionalities of an allyl group, an ether linkage, and a chloro-trifluoroethyl moiety.[3][4] This guide offers a detailed exploration of its reactivity and stability, providing researchers, scientists, and drug development professionals with a foundational understanding of its chemical characteristics. By dissecting the molecule's constituent parts, we can anticipate its behavior in various chemical environments, offering predictive insights into its synthetic utility and potential degradation pathways.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The molecule consists of two primary domains connected by an ether oxygen: the unsaturated allyl group and the heavily halogenated ethyl group. The electron-withdrawing nature of the fluorine and chlorine atoms on the ethyl side of the molecule significantly influences the electron density at the ether oxygen, which in turn modulates the reactivity of the entire structure.

dot```dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="2.4,0!"]; O4 [label="O", pos="3.6,0.5!"]; C5 [label="C", pos="4.8,0!"]; C6 [label="C", pos="6.0,0.5!"]; Cl7 [label="Cl", pos="7.2,0!"]; F8 [label="F", pos="4.5,-1!"]; F9 [label="F", pos="5.1,-1!"]; F10 [label="F", pos="6.3,-0.5!"]; H1 [label="H", pos="-0.6,0.5!"]; H2 [label="H", pos="-0.6,-0.5!"]; H3 [label="H", pos="1.2,1.2!"]; H4 [label="H", pos="2.4,0.7!"]; H5 [label="H", pos="2.4,-0.7!"]; H6 [label="H", pos="5.7,1.2!"];

// Bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- Cl7; C5 -- F8; C5 -- F9; C6 -- F10; C1 -- H1; C1 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C6 -- H6; }

Caption: Key reactive sites of this compound.

Reactions of the Allyl Group

The allyl group provides two primary centers of reactivity: the carbon-carbon double bond and the allylic carbon atom adjacent to it.

[5]* Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions, such as halogenation (with Br₂ or Cl₂) and hydrohalogenation (with HBr or HCl). The presence of the electron-withdrawing ether group may slightly decrease the nucleophilicity of the double bond compared to simple alkenes.

-

Allylic Substitution: The C-H bonds on the carbon adjacent to the double bond are weakened due to the stability of the resulting allylic radical or cation. T[6]his makes the compound a candidate for allylic substitution reactions. For example, radical bromination using N-bromosuccinimide (NBS) would likely introduce a bromine atom at this position. S[6]N1 reactions involving allylic systems are often accelerated due to the formation of a resonance-stabilized allylic carbocation. *[7] Transition-Metal Catalyzed Reactions: The allyl group is frequently used as a protecting group for alcohols in organic synthesis, and its removal is often accomplished using palladium catalysts. T[8]his suggests that the allyl group in this molecule can be selectively cleaved under mild, palladium-catalyzed conditions, liberating the corresponding 2-chloro-1,1,2-trifluoroethanol.

[8]#### 2.2 Cleavage of the Ether Linkage

While ethers are generally regarded as chemically inert, the allylic nature of this compound makes the C-O bond susceptible to cleavage under specific conditions.

[9]* Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HBr and HI, are known to cleave ethers. F[9]or allylic ethers, this cleavage is often facile and can proceed through an SN1 mechanism due to the stability of the allylic carbocation intermediate. P[5][7][9]rotonation of the ether oxygen is the first step, followed by the departure of the alcohol and formation of the carbocation, which is then trapped by the halide nucleophile. This would yield an allyl halide and 2-chloro-1,1,2-trifluoroethanol.

Reactivity of the 2-Chloro-1,1,2-trifluoroethyl Group

The high degree of halogenation on the ethyl moiety renders it largely electron-deficient and imparts significant stability, particularly the C-F bonds.

-

C-F Bond Inertness: Carbon-fluorine bonds are exceptionally strong and generally unreactive. The presence of the ether oxygen can further increase the bond dissociation energy of C-F bonds on adjacent carbons, making them highly resistant to cleavage. *[10] C-Cl Bond Reactivity: The carbon-chlorine bond is significantly weaker than the C-F bonds and represents the most probable site of reaction on this part of the molecule. It could potentially undergo nucleophilic substitution, although this would be sterically hindered and electronically disfavored by the adjacent fluorine atoms. More likely are reductive cleavage reactions. For instance, related compounds like 2-chloro-1,1,1-trifluoroethane are known to undergo metabolic dechlorination.

[11]### 3.0 Stability and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and application.

-

Thermal Stability: The molecule is expected to exhibit moderate to good thermal stability. Thermolysis, or decomposition due to heat, would likely initiate at the weakest bonds in the molecule. T[12]hese are the C-Cl and C-O ether bonds. At elevated temperatures, polymerization of the allyl group could also occur. *[7] Hydrolytic Stability: Under neutral or basic conditions, the ether linkage is expected to be stable. However, in the presence of strong acids, it is susceptible to hydrolysis, as described in the acid-catalyzed cleavage pathway. T[13][14]he C-F bonds are highly resistant to hydrolysis.

-

Oxidative Stability: The electron-withdrawing fluoroalkyl group generally confers stability against oxidation. However, two sites are vulnerable:

-

Ether Oxidation: Like many ethers, it may be susceptible to slow autoxidation upon prolonged exposure to air and light, potentially forming unstable hydroperoxides at the allylic carbon.

-

Alkene Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone or potassium permanganate.

-

Experimental Protocols

The following protocols are illustrative examples for investigating the reactivity and stability of the title compound.

Protocol: Acid-Catalyzed Cleavage of the Ether Linkage

This procedure describes a representative method for cleaving the ether using a strong acid, which is a fundamental reactivity pathway for this class of compounds.

[9]Objective: To cleave the ether bond to yield an allyl halide and 2-chloro-1,1,2-trifluoroethanol.

Materials:

-

This compound

-

Concentrated hydrobromic acid (48% aq.)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.75 g, 10 mmol).

-

Carefully add concentrated hydrobromic acid (5 mL, ~44 mmol) to the flask.

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with 20 mL of water and 20 mL of DCM.

-

Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude products (allyl bromide and 2-chloro-1,1,2-trifluoroethanol) by fractional distillation or column chromatography.

dot

Caption: Workflow for the acid-catalyzed cleavage of the ether.

Protocol: Accelerated Stability Study (Thermal Stress)

Objective: To assess the thermal stability of the compound under accelerated conditions.

Materials:

-

Pure sample of this compound

-

Inert, sealed vials (e.g., amber glass ampoules)

-

Temperature-controlled oven

-

GC-MS or HPLC system for purity analysis

Procedure:

-

Place 1 mL of the pure compound into several labeled, inert vials.

-

Seal the vials under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Prepare a control sample ("Time 0") by analyzing one vial immediately for purity and impurity profile using GC-MS or HPLC.

-

Place the remaining vials in a temperature-controlled oven set to an elevated temperature (e.g., 60 °C).

-

At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the oven.

-

Allow the vial to cool to room temperature.

-

Analyze the contents by GC-MS or HPLC, quantifying the parent compound's purity and identifying any new peaks corresponding to degradation products.

-

Compare the results over time to determine the rate of degradation and identify the major thermal decomposition products.

Handling, Storage, and Safety

Given its nature as a volatile, halogenated organic compound, appropriate handling and storage procedures are essential to ensure safety and maintain chemical integrity.

[1][15]* Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. P[1]ersonal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. A[1][15]void inhalation of vapors and contact with skin and eyes. *[1] Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place, away from sources of heat or ignition. S[15]toring under an inert atmosphere can help prevent oxidative degradation over long periods. Similar volatile anesthetic agents are typically stored upright at room temperature (15-30°C) in a dark cupboard. *[15] Spills: In case of a spill, evacuate the area and remove all ignition sources. Small spills of similar volatile agents may evaporate quickly. F[15]or larger spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal, following institutional and local regulations.

This compound is a molecule with a rich and varied chemical reactivity profile. Its behavior is dominated by the interplay between the reactive allyl group, the cleavable ether linkage, and the stabilizing, yet reactive, chloro-trifluoroethyl moiety. The allyl group offers pathways for addition, substitution, and transition-metal-catalyzed transformations, while the ether linkage is a target for acid-catalyzed cleavage. The haloalkyl group is largely stable, with the C-Cl bond being the most likely site for reduction or substitution. A thorough understanding of these characteristics is paramount for its effective use in chemical synthesis and for ensuring its stability and safe handling in a laboratory or industrial setting.

References

-

Fiveable. (n.d.). Allylic Ether Definition. Fiveable. Retrieved from [Link]

-

StudySmarter. (n.d.). Reactions at the Allylic Position. StudySmarter. Retrieved from [Link]

-

WA Country Health Service. (2018). Storage and Spills of Anaesthetic Volatile Agents Procedure - Geraldton and Carnarvon Hospitals. WA Health. Retrieved from [Link]

-

Larsen, E. R. (1963). Hydrolysis of Fluorinated Ethers. The Journal of Organic Chemistry, 28(4), 1133–1135. ACS Publications. Retrieved from [Link]

-

Larsen, E. R. (1962). Hydrolysis of Fluorinated Ethers. American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. Chemistry LibreTexts. Retrieved from [Link]

-

Liu, J., et al. (2022). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 56(13), 9564–9574. ACS Publications. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). This compound. INDOFINE Chemical Company. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 380-44-9 | this compound. Alachem. Retrieved from [Link]

-

Idaho Anesthesia Professionals. (n.d.). Storage and Transport of Anesthetics. IAP. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. Organic Chemistry Tutor. Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS NO.380-44-9. LookChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal decomposition. Wikipedia. Retrieved from [Link]

-

NATIONAL ANALYTICAL CORPORATION. (n.d.). This compound 95%. TradeIndia. Retrieved from [Link]

-

IARC Publications. (n.d.). 2-CHLORO-1,1,1-TRIFLUOROETHANE. IARC. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 380-44-9 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 380-44-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound | CAS: 380-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. fiveable.me [fiveable.me]

- 6. Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Allyl Ethers [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 12. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. wacountry.health.wa.gov.au [wacountry.health.wa.gov.au]

Unlocking Synthetic Potential: A Technical Guide to the Applications of Allyl 2-chloro-1,1,2-trifluoroethyl ether in Organic Synthesis

Abstract: The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoroethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide delves into the synthetic potential of a unique, multifunctional reagent: Allyl 2-chloro-1,1,2-trifluoroethyl ether. While direct literature on this specific compound is sparse, its constituent functional groups—a reactive chloro-trifluoroethyl system and a versatile allyl ether—suggest a rich and varied landscape of potential applications. This document provides a theoretical framework and practical insights for researchers, leveraging established principles of organofluorine and allyl chemistry to forecast its utility in advanced organic synthesis.

Part 1: Foundational Chemistry and Strategic Importance

Molecular Architecture

This compound, with the chemical formula C₅H₆ClF₃O, possesses a distinct architecture featuring two key reactive centers. Its structure combines a trifluoroethyl group, rendered electrophilic by the presence of a chlorine atom, and an allyl group, known for its diverse reactivity in transition metal catalysis and polymerization.

Caption: Structure of this compound.

The Value Proposition of the Trifluoroethyl Group

The introduction of fluorine-containing groups into bioactive molecules is a widely employed strategy in drug discovery. Fluorine's high electronegativity can profoundly alter a molecule's electronic properties, pKa, and metabolic stability.[1] The trifluoroethyl and related trifluoromethoxy groups are particularly valuable for enhancing lipophilicity and metabolic resistance, which can lead to improved bioavailability and pharmacokinetic profiles.[2][3] The development of novel reagents and methods for introducing these groups is therefore a critical pursuit in synthetic chemistry.[4]

Part 2: Potential as a Novel Trifluoroethylating Reagent

The chloro-trifluoroethyl moiety of the title compound suggests its primary application could be as a source of the -CH(F)CH(F)Cl fragment, or more broadly, as a precursor to trifluoroethylated structures. The presence of the chlorine atom is key, as the C-Cl bond is significantly weaker than C-F bonds and can be selectively cleaved under radical conditions.

Proposed Application: Radical-Mediated Trifluoroethylation

Free-radical halogenation is a fundamental transformation in organic chemistry.[5] Similarly, the homolytic cleavage of a C-Cl bond to generate a carbon-centered radical is a well-established process, often initiated by photochemical methods, radical initiators like AIBN, or more recently, through photoredox catalysis.[6][7]

We propose that this compound can serve as a precursor to a fluorinated alkyl radical. This radical could then be trapped by electron-rich alkenes or (hetero)arenes to forge new C-C bonds, providing a pathway to complex trifluoroethylated molecules.[8]

Caption: Proposed workflow for radical-mediated trifluoroethylation.

Exemplary Protocol: Radical Addition to an Alkene

The following protocol is a hypothetical, yet mechanistically sound, procedure based on established methods for radical additions.

Objective: To synthesize a 1-chloro-1,2,2-trifluoro-4-phenylbutane derivative via radical addition.

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.5 equiv)

-

Azobisisobutyronitrile (AIBN) (0.1 equiv)

-

Anhydrous toluene

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous toluene.

-

Add this compound and styrene to the solvent.

-

Add AIBN to the reaction mixture.

-

Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by GC-MS or TLC by observing the consumption of the starting materials.

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired trifluoroethylated product.

Causality: The choice of AIBN as an initiator is based on its thermal lability, which provides a steady source of radicals at temperatures that are high enough to promote the reaction but low enough to prevent undesired side reactions. Toluene is selected as a relatively inert solvent for radical reactions. An excess of the alkene trap (styrene) is used to favor the intermolecular addition over radical dimerization or other termination pathways.

Part 3: The Synthetic Versatility of the Allyl Ether Moiety

Beyond its role as a carrier for the fluorinated fragment, the allyl group itself is a synthetically powerful handle. Its reactivity can be harnessed for deprotection strategies, further functionalization, or polymerization.

Application as a Protecting Group

The allyl group is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions.[9] This allows for extensive chemical modifications on other parts of a molecule. The true utility of the allyl ether lies in its selective cleavage under mild, often transition-metal-catalyzed, conditions.[10] This orthogonality makes it invaluable in complex, multi-step syntheses.

Caption: General mechanism for transition-metal-catalyzed deallylation.

A variety of methods have been developed for the cleavage of allyl ethers, offering a toolkit for the synthetic chemist to choose from based on substrate compatibility.

| Catalyst/Reagent System | Typical Conditions | Key Advantages & Considerations | Reference |

| Pd(PPh₃)₄ / Scavenger | THF or CH₂Cl₂, rt | Most common method. Scavengers (e.g., barbituric acid, dimedone) trap the allyl group.[9] | [9] |

| [NiCl₂(dppp)] / DIBAL-H | Toluene, 0 °C to rt | Extremely fast and selective. Avoids the use of palladium.[11] | [11] |

| Ni-H Precatalyst / Brønsted Acid | Toluene, 80 °C | Involves isomerization to an enol ether followed by acidic hydrolysis. Tolerates many functional groups.[12] | [12] |

| SmI₂ / H₂O / i-PrNH₂ | THF, rt | Useful for substrates sensitive to transition metals. Particularly effective for carbohydrates.[9] | [9] |

| Ti(O-i-Pr)₄ / TMSCl / Mg | THF, rt | Low-valent titanium reagent. Offers an alternative to late transition metals.[13] | [13] |

Substrate for Transition Metal-Catalyzed Reactions

The double bond of the allyl group can readily coordinate to transition metals, enabling a host of transformations. In transition metal-catalyzed allylic substitution, the entire ether portion can act as a leaving group, allowing for the introduction of nucleophiles at the allylic position.[14][15] This opens up avenues for C-C, C-N, and C-O bond formation. Catalysts based on palladium, iridium, and ruthenium are commonly employed for these transformations.[16]

Monomer for Fluorinated Polymers

The terminal alkene of the allyl group can participate in polymerization reactions, including free-radical and anionic polymerization.[17][18] Polymerization of this compound could lead to novel fluoropolymers. These materials might exhibit properties analogous to Polychlorotrifluoroethylene (PCTFE), a high-performance thermoplastic known for its exceptional chemical resistance, low moisture absorption, and stability across a wide temperature range.[19][20][21] Such polymers could find applications as specialty coatings, chemically resistant seals, or moisture barrier films.[22][23]

Part 4: Summary and Future Outlook

This compound emerges as a molecule of significant synthetic potential, despite its current obscurity in the chemical literature. Its bifunctional nature allows it to be viewed through two distinct lenses:

-

A Trifluoroethylating Reagent: Primarily via a radical pathway initiated by the cleavage of its C-Cl bond, offering a new route to valuable fluorinated building blocks.

-

A Versatile Allyl-Containing Synthon: Leveraging the well-established chemistry of allyl ethers for protecting group strategies, transition-metal catalysis, and the synthesis of novel fluorinated polymers.

This guide has laid out a theoretical and practical roadmap for exploring the applications of this promising reagent. The logical next steps involve the experimental validation of the proposed radical reactions and a systematic investigation into its behavior in transition metal-catalyzed transformations. The synthesis and characterization of polymers derived from this monomer also represent a fertile ground for materials science research. For chemists in drug discovery and materials development, this compound offers an intriguing and untapped resource for innovation.

References

- Kathe, P. M., Berkefeld, A., & Fleischer, I. (2021).

-

Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

- Tanaka, T., et al. (1998). Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage.

- Okamoto, S., et al. (2006). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Organic Letters, 8(20), 4609-4611.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metal-Catalysed Ether Cleavages. Retrieved from [Link]

-

Alfa Chemistry. (2024, April 1). Understanding Polychlorotrifluoroethylene (PCTFE): A Comprehensive Scientific Overview [Video]. YouTube. Retrieved from [Link]

- Bégué, J.-P., & Bonnet-Delpon, D. (2006). α-Fluorinated Ethers as "Exotic" Entity in Medicinal Chemistry. Current Medicinal Chemistry, 13(2), 115-126.

-

Wikipedia. (n.d.). Polychlorotrifluoroethylene. Retrieved from [Link]

-

PTFE Machinery. (2017, August 1). Polychlorotrifluoroethylene (PCTFE or PTFCE) Properties & Applications. Retrieved from [Link]

-

Curbell Plastics. (n.d.). PCTFE Kel-F®, Neoflon® Cryogenic Applications & Material Properties. Retrieved from [Link]

- Tlili, A., & Billard, T. (2013). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Future Medicinal Chemistry, 5(6), 695-700.

-

Fiveable. (n.d.). Allyl ethers. Organic Chemistry II Key Term. Retrieved from [Link]

-

AFT Fluorotec. (n.d.). PCTFE Material | What is PCTFE? Retrieved from [Link]

- Ghorai, S., et al. (2020). Syntheses of Trifluoroethylated N-Heterocycles from Vinyl Azides and Togni's Reagent Involving 1, n-Hydrogen-Atom Transfer Reactions. Organic Letters, 22(12), 4766-4770.

-

National Genomics Data Center. (2015). Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates. Retrieved from [Link]

- Jiang, H.-F., et al. (2015). Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates. Chemical Society Reviews, 44(23), 8538-8571.

- Sundararaju, B., Achard, M., & Bruneau, C. (2012). Transition metal catalyzed nucleophilic allylic substitution: activation of allylic alcohols via π-allylic species. Chemical Society Reviews, 41(13), 4467-4483.

- Zhang, H.-B., et al. (2021). Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms.

- Islam, M. R., & Yilmaz, G. (2020). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 12(10), 2293.

-

Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

- Zhang, H.-B., et al. (2021). Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms.

- Dolbier, W. R. (2005). Fluorinated Free Radicals. Topics in Current Chemistry, 254, 127-163.

- Lee, J., et al. (2020).

- Israr, M., et al. (2023). Fluorinated Ethers of Cannabinol (CBN). Molecules, 28(15), 5857.

- Szymańska, A., et al. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 27(19), 6296.

- Katayev, D., et al. (2022). Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis. Accounts of Chemical Research, 55(13), 1793-1807.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803.

- Wang, X., et al. (2020). Synthesis of trifluoromethylated heterocycles using trifluorodiazoethane.

- Kuduk, S. D., & DiPardo, R. M. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(8), 929-948.

- Prakash, G. K. S., & Yudin, A. K. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry, 8(17), 1659-1678.

- Kiss, L., et al. (2023). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 195.

- Rueda-Becerril, M., et al. (2012). Fluorine transfer to alkyl radicals. Journal of the American Chemical Society, 134(9), 4026-4029.

-

Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

- Le, C. C., & MacMillan, D. W. C. (2019). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Journal of the American Chemical Society, 141(49), 19411-19416.

- Kim, B. S., et al. (2021). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters, 10(11), 1398-1403.

- Jannasch, P., et al. (2015). Anion conducting multiblock poly(arylene ether sulfone)s containing hydrophilic segments densely functionalized with quaternary ammonium groups. Polymer Chemistry, 6(12), 2246-2257.

- Pan, X., & Wang, W. (2012). Allyl Polymerizations. Chemical Reviews, 112(1), 115-154.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Allyl Ethers [organic-chemistry.org]

- 10. fiveable.me [fiveable.me]

- 11. Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 15. Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Transition metal catalyzed nucleophilic allylic substitution: activation of allylic alcohols via π-allylic species - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. Polychlorotrifluoroethylene - Wikipedia [en.wikipedia.org]

- 21. ptfemachineryblog.wordpress.com [ptfemachineryblog.wordpress.com]

- 22. curbellplastics.com [curbellplastics.com]

- 23. fluorotec.com [fluorotec.com]

The Versatile Fluorinated Building Block: A Technical Guide to Allyl 2-chloro-1,1,2-trifluoroethyl Ether

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated building blocks indispensable tools for researchers. This in-depth technical guide focuses on Allyl 2-chloro-1,1,2-trifluoroethyl ether , a versatile and reactive intermediate. We will explore its synthesis, delve into its chemical reactivity, provide detailed experimental protocols for its use, and discuss its applications as a key component in the construction of complex fluorinated molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable fluorinated building block.

Introduction: The Power of Fluorine in Molecular Design